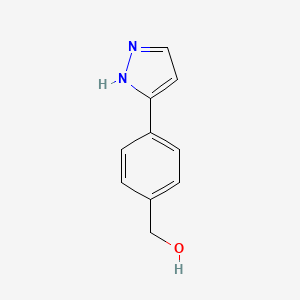

(4-(1H-pyrazol-3-yl)phenyl)methanol

Description

(4-(1H-Pyrazol-3-yl)phenyl)methanol is a heteroaromatic compound featuring a phenyl ring substituted at the para position with a 1H-pyrazol-3-yl group and a hydroxymethyl (-CH₂OH) functional group. The pyrazole ring contributes to hydrogen bonding via its N-H group (position 1), while the hydroxymethyl group enhances polarity and solubility.

Properties

IUPAC Name |

[4-(1H-pyrazol-5-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-7-8-1-3-9(4-2-8)10-5-6-11-12-10/h1-6,13H,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXULFGZERVPLSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(1H-pyrazol-3-yl)phenyl)methanol typically involves the reaction of 4-bromobenzaldehyde with 3-amino-1H-pyrazole under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the pyrazole ring and the subsequent attachment to the phenyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (4-(1H-pyrazol-3-yl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding alcohols or amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions can occur at the phenyl ring or the pyrazole ring, leading to the formation of various derivatives. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (bromine, chlorine), nucleophiles (amines, thiols)

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids

Reduction: Alcohols, amines

Substitution: Various substituted derivatives

Scientific Research Applications

Synthesis and Characterization

The synthesis of (4-(1H-pyrazol-3-yl)phenyl)methanol typically involves the reaction of appropriate pyrazole derivatives with phenolic compounds. Various synthetic methods have been documented, including:

- Refluxing in organic solvents : This method allows for the efficient formation of the desired compound with high yields.

- Catalytic processes : The use of biocatalysts has been explored to enhance reaction efficiency and selectivity .

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives of pyrazole exhibit significant activity against various cancer cell lines. For instance, compounds related to this structure have shown effectiveness in inhibiting the growth of breast cancer cells (MCF-7) through mechanisms that may involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Pyrazolone derivatives, including those related to this compound, have been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. This inhibition could lead to reduced pain and inflammation without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science. Its unique chemical structure allows it to be utilized in:

- Polymer Chemistry : As a building block for synthesizing novel polymers with enhanced mechanical properties.

- Sensor Technology : The compound's electronic properties make it suitable for developing sensors capable of detecting specific analytes .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer efficacy of several pyrazolone derivatives on MCF-7 cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting a promising avenue for further development .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| A | 15 | Apoptosis induction |

| B | 20 | Cell cycle arrest |

| C | 25 | Inhibition of metastasis |

Case Study 2: Anti-inflammatory Activity

In another investigation, a series of pyrazolone derivatives were tested for their anti-inflammatory activity using an animal model. The results demonstrated that these compounds significantly reduced inflammation markers compared to control groups .

| Compound | Inflammation Reduction (%) | COX Inhibition (%) |

|---|---|---|

| D | 75 | 90 |

| E | 65 | 85 |

| F | 70 | 80 |

Mechanism of Action

The mechanism of action of (4-(1H-pyrazol-3-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The table below summarizes the molecular features of (4-(1H-Pyrazol-3-yl)phenyl)methanol and its analogs:

Functional and Property Analysis

Hydrogen Bonding and Solubility

- The target compound exhibits NH (pyrazole position 1) and -OH (hydroxymethyl) groups, enabling dual hydrogen-bond donor capacity.

- Compounds with -CH₂OH directly on the pyrazole (e.g., (5-Phenyl-1H-pyrazol-3-yl)methanol) show higher acidity at the hydroxyl group compared to phenyl-attached analogs, as the pyrazole’s electron-withdrawing nature stabilizes deprotonation .

Steric and Electronic Effects

- Pyridinyl substituents (e.g., in ’s compound) enhance π-π stacking and hydrogen-bond acceptor capacity, making such derivatives useful in metal-organic frameworks or enzyme inhibition .

Biological Activity

(4-(1H-pyrazol-3-yl)phenyl)methanol is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a phenolic hydroxymethyl group attached to a pyrazole ring, which is known for its diverse biological activities. The compound's formula is C10H10N2O, and its molecular weight is approximately 174.20 g/mol.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections caused by bacteria and fungi. Its effectiveness against various strains can be attributed to its ability to disrupt microbial cell functions .

2. Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies suggest that this compound may inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating its role as a potential chemotherapeutic agent .

3. Anti-inflammatory Effects

Preliminary findings suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of this compound is thought to involve interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression, although specific targets remain to be fully elucidated.

- Receptor Modulation : It may act on various receptors, altering signaling pathways that lead to cell proliferation or apoptosis .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.